![molecular formula C26H23N3O B2849727 3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-65-7](/img/structure/B2849727.png)
3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal and agricultural chemistry. This compound is a member of the pyrazoloquinoline family and has a unique structure that makes it an interesting target for research.
Aplicaciones Científicas De Investigación
3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines. It has also been shown to possess antimicrobial and antifungal properties. In addition, this compound has been investigated for its potential as an insecticide and herbicide.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting mitochondrial function. It has also been reported to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline exhibits low toxicity in vitro and in vivo. However, further studies are needed to determine its long-term effects on human health. This compound has been reported to exhibit moderate to high stability in various solvents and under different conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline in lab experiments is its potent anticancer activity against various cancer cell lines. However, its low solubility in water and other solvents can make it challenging to work with in certain experiments. In addition, its complex synthesis method and high cost can limit its use in larger-scale experiments.
Direcciones Futuras
There are several future directions for research on 3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline. One area of interest is its potential as a lead compound for the development of new anticancer drugs. Further studies are needed to determine its mechanism of action and to optimize its potency and selectivity. In addition, its potential as an insecticide and herbicide should be further investigated. Finally, its long-term effects on human health should be studied to ensure its safety for use in various applications.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pd-catalyzed cross-coupling reaction of 3-bromo-4,5-dimethylphenylboronic acid with 5-bromo-2-(4-methoxybenzyl)pyrazolo[4,3-c]quinoline. This method has been reported to yield high purity and good yields of the target compound.
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-17-8-11-20(14-18(17)2)25-23-16-29(15-19-9-12-21(30-3)13-10-19)24-7-5-4-6-22(24)26(23)28-27-25/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKSMJSMAVUZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanopropyl)-3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2849644.png)
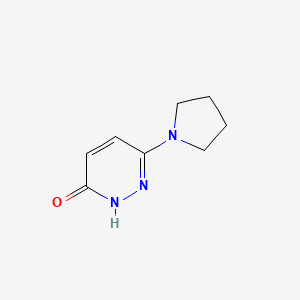

![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2849649.png)

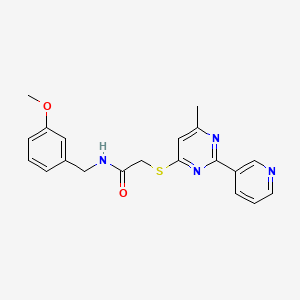
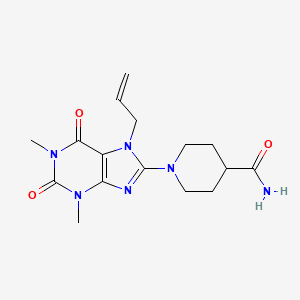

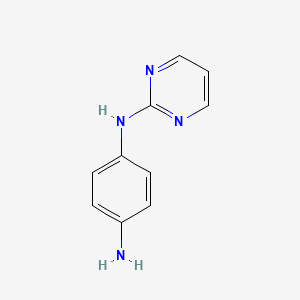

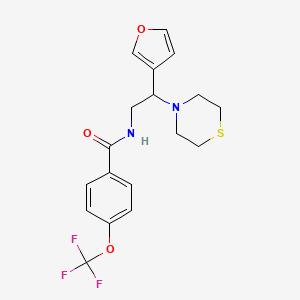
![2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2849664.png)

![2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2849667.png)